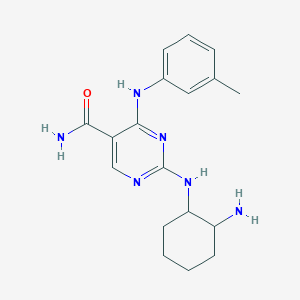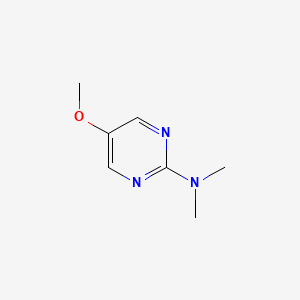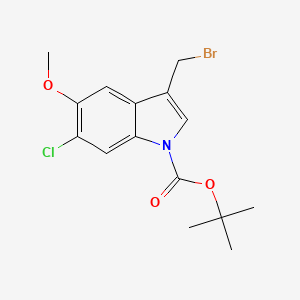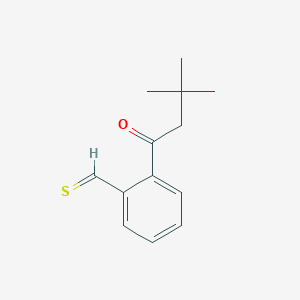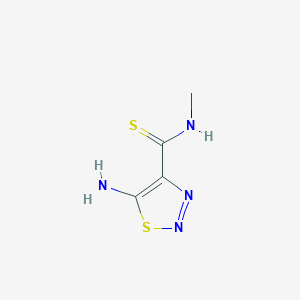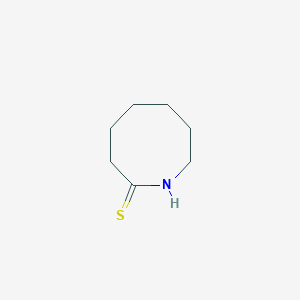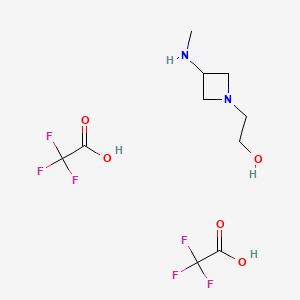
Ramiprilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ramiprilate hydrochloride is the hydrochloride salt form of ramiprilate, which is the active metabolite of ramipril. Ramipril is a prodrug that belongs to the class of angiotensin-converting enzyme inhibitors. It is primarily used in the management of hypertension and congestive heart failure. This compound exerts its effects by inhibiting the angiotensin-converting enzyme, thereby reducing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ramiprilate hydrochloride is synthesized from ramipril through hydrolytic cleavage of the ester group in ramipril. The synthesis involves the following steps:
Hydrolysis: Ramipril is hydrolyzed to ramiprilate using an aqueous solution of hydrochloric acid under controlled temperature and pH conditions.
Purification: The resulting ramiprilate is purified through crystallization or chromatography techniques to obtain a high-purity product.
Formation of Hydrochloride Salt: Ramiprilate is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of ramipril followed by purification and salt formation. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ramiprilate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in ramipril is hydrolyzed to form ramiprilate.
Salt Formation: Ramiprilate reacts with hydrochloric acid to form this compound.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid, controlled temperature, and pH.
Salt Formation: Hydrochloric acid.
Major Products
Hydrolysis: Ramiprilate.
Salt Formation: this compound.
Applications De Recherche Scientifique
Ramiprilate hydrochloride has several scientific research applications, including:
Pharmacological Studies: It is used to study the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors.
Toxicology: Research on the toxicological effects of this compound helps in understanding its safety profile.
Clinical Trials: It is used in clinical trials to evaluate its efficacy and safety in treating hypertension and heart failure.
Biochemical Research: Studies on the molecular mechanisms of angiotensin-converting enzyme inhibition.
Mécanisme D'action
Ramiprilate hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benazepril
- Fosinopril
- Quinapril
Uniqueness
Ramiprilate hydrochloride is unique due to its high potency and long duration of action compared to other angiotensin-converting enzyme inhibitors. It has a favorable pharmacokinetic profile, making it effective in managing hypertension and heart failure with fewer side effects .
Propriétés
Formule moléculaire |
C21H29ClN2O5 |
|---|---|
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13-,15-,16-,17-,18-;/m0./s1 |
Clé InChI |
RDOAXUOAUIEDLE-IHKHYVGZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |
SMILES canonique |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



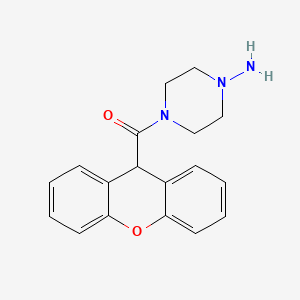
![Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13095366.png)
![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)
